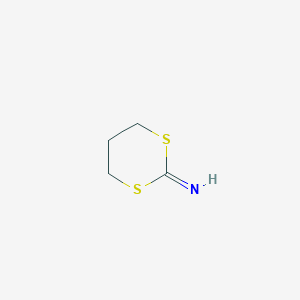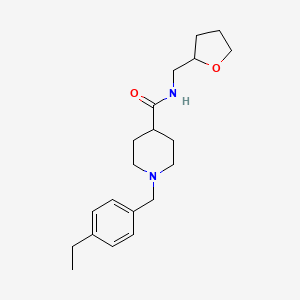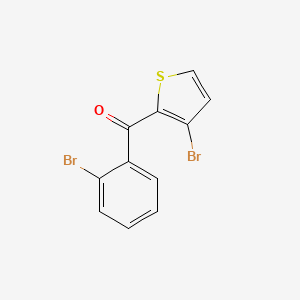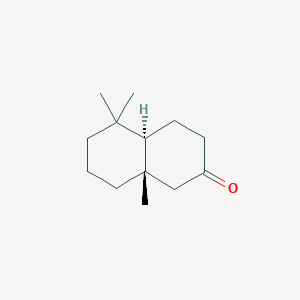
cadmium(2+);2-methanidylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cadmium(2+);2-methanidylpropane is a coordination compound where cadmium ions are coordinated with 2-methanidylpropane ligands. Cadmium is a transition metal known for its toxicity and various industrial applications. The compound’s unique structure allows it to participate in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cadmium(2+);2-methanidylpropane can be synthesized through coordination reactions involving cadmium salts and 2-methanidylpropane ligands. One common method involves reacting cadmium acetate with 2-methanidylpropane in an appropriate solvent under controlled temperature and pH conditions . The reaction typically requires a ligand-to-metal ratio that ensures complete coordination of the cadmium ions.
Industrial Production Methods
Industrial production of this compound often involves large-scale coordination reactions in batch reactors. The process includes purification steps such as recrystallization and solvent extraction to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
Cadmium(2+);2-methanidylpropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur with reducing agents like hydrogen gas.
Substitution: Ligand substitution reactions are common, where the 2-methanidylpropane ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Other ligands like phosphines or amines under controlled temperature and solvent conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce various cadmium-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Cadmium(2+);2-methanidylpropane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other cadmium complexes.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which cadmium(2+);2-methanidylpropane exerts its effects involves coordination with target molecules. The cadmium ions can interact with various cellular components, disrupting normal cellular functions. This interaction often involves pathways related to oxidative stress and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cadmium(II)-Organic Frameworks: Contain similar cadmium coordination but with different ligands.
Cadmium(II) Coordination Polymers: Similar in structure but may have different ligands and properties.
Uniqueness
Cadmium(2+);2-methanidylpropane is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
3431-68-3 |
|---|---|
Molekularformel |
C8H18Cd |
Molekulargewicht |
226.64 g/mol |
IUPAC-Name |
cadmium(2+);2-methanidylpropane |
InChI |
InChI=1S/2C4H9.Cd/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
InChI-Schlüssel |
FILBHZGLHIPLOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[CH2-].CC(C)[CH2-].[Cd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14138290.png)
![5-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B14138300.png)


![1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene](/img/structure/B14138333.png)




![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)


